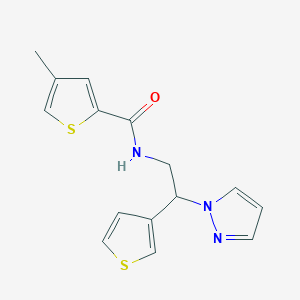

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide

Beschreibung

This compound is a heterocyclic amide derivative featuring a thiophene core substituted with a methyl group at the 4-position and a carboxamide moiety at the 2-position. The ethyl linker bridging the thiophene-3-yl and pyrazole groups introduces conformational flexibility, which may influence its physicochemical and biological properties. This structural complexity positions it within a broader class of thiophene-carboxamide derivatives studied for applications ranging from medicinal chemistry to materials science.

Eigenschaften

IUPAC Name |

4-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS2/c1-11-7-14(21-9-11)15(19)16-8-13(12-3-6-20-10-12)18-5-2-4-17-18/h2-7,9-10,13H,8H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGYGAHIYMDFQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide is a complex organic compound featuring multiple heterocyclic structures. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural arrangement, which includes a pyrazole, thiophene, and carboxamide functional groups, contributes to its diverse biological effects.

Structural Characteristics

The molecular formula for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide is , with a molecular weight of 304.39 g/mol. The compound's structure can be represented as follows:

| Component | Structure |

|---|---|

| Pyrazole | Pyrazole |

| Thiophene | Thiophene |

| Carboxamide | Carboxamide |

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial : Exhibits activity against various bacterial strains.

- Anticancer : Shows potential in inhibiting tumor growth in certain cancer cell lines.

- Anti-inflammatory : Reduces inflammation in cellular models.

Antimicrobial Activity

Studies have demonstrated that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide has significant antimicrobial properties. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HepG2 for liver cancer) indicate that this compound can induce apoptosis and inhibit cell proliferation. The IC50 values observed were promising, suggesting a strong potential for development as an anticancer agent.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may act as an inhibitor of certain kinases involved in cancer progression.

- Receptor Modulation : The compound could modulate receptor activity related to inflammation and immune response.

Case Studies

Several studies have investigated the biological effects of similar compounds:

-

Study on Anticancer Properties :

- Researchers synthesized derivatives of pyrazole and thiophene and evaluated their anticancer effects on various cell lines.

- Results indicated that modifications to the thiophene ring enhanced cytotoxicity against cancer cells.

-

Antimicrobial Efficacy Assessment :

- A comparative study assessed the antimicrobial activity of different pyrazole derivatives.

- The compound showed superior activity against resistant strains of bacteria compared to standard antibiotics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural motifs with several synthesized thiophene-carboxamide derivatives. Below is a comparative analysis based on synthesis, structural features, and properties:

Key Observations

Synthetic Complexity :

- The target compound’s ethyl-linked pyrazole and thiophene-3-yl groups suggest a multi-step synthesis, contrasting with simpler derivatives like N-(2-nitrophenyl)thiophene-2-carboxamide, which is synthesized via a single-step amide coupling .

- Compounds in (e.g., Compound 4) involve cyclization reactions (e.g., dihydro-pyrazole formation) with yields ranging from 64% to 74%, indicating moderate efficiency for analogous heterocyclic systems .

Structural Flexibility vs. In contrast, derivatives like Compound 5 () feature rigid pyrazolidine or triazepine rings, which may limit adaptability . N-(2-Nitrophenyl)thiophene-2-carboxamide () exhibits a planar amide group with dihedral angles of ~9–16° between aromatic rings, suggesting moderate torsional strain compared to the target compound’s likely non-planar ethyl-linked substituents .

Electronic and Intermolecular Interactions: The pyrazole ring in the target compound offers hydrogen-bonding donors/acceptors, akin to the amide and nitro groups in N-(2-nitrophenyl)thiophene-2-carboxamide. Methylthiophene derivatives (e.g., Compounds 4–6 in ) exhibit steric and electronic modulation via methyl substitution, which could influence solubility and crystallinity .

Crystallographic Behavior :

- While the target compound’s crystal structure is unreported, N-(2-nitrophenyl)thiophene-2-carboxamide forms weak C–H···O/S interactions and lacks classical hydrogen bonds, suggesting that the pyrazole in the target compound might dominate packing via N–H···O/N interactions .

Table 2: Functional Group Impact on Properties

Research Findings and Implications

- Biological Activity : Pyrazole-thiophene hybrids are often explored for antimicrobial or kinase inhibitory activity. The target compound’s flexible linker may improve target engagement compared to rigid analogues (e.g., triazepine derivatives in ) .

- Material Science : Thiophene-carboxamides with nitro groups () exhibit distinct electronic properties, whereas the target compound’s methyl and pyrazole groups may favor charge-transfer interactions in semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.